exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid
Description
exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid (CAS: 1408075-36-4) is a bicyclic organic compound featuring a nitrogen atom at position 8 and a carboxylic acid group at position 2 in an exo configuration. The bicyclo[3.2.1]octane scaffold imports rigidity to the structure, making it a valuable template in medicinal chemistry for designing ligands with specific stereochemical preferences. This compound is particularly notable for its role as a precursor or intermediate in synthesizing tropane alkaloid derivatives, which exhibit diverse pharmacological activities .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-1-5-2-4-7(6)9-5/h5-7,9H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFORJMJSKOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Cyclopropanated pyrroles or furans act as 1,3-dipole precursors upon ring-opening under thermal or microwave irradiation. For example, cyclopropanated pyrroles generate azomethine ylides, which react with electron-deficient dipolarophiles (e.g., maleimides or acrylates) to form the bicyclic core. The exo configuration is favored due to steric hindrance during the transition state.
Representative Reaction Scheme
Optimization and Yield Data
Microwave irradiation (120–150°C, 30–60 min) significantly improves reaction efficiency compared to conventional heating. Key data from the method include:
| Dipolarophile | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate | 140 | 45 | 78 |
| N-Phenylmaleimide | 130 | 60 | 82 |
| Methyl acrylate | 120 | 30 | 65 |
Data adapted from Sonnleitner et al.
Post-cycloaddition hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous HCl or NaOH yields the carboxylic acid derivative.
Hydrolysis of Ester Derivatives
exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid is frequently synthesized via hydrolysis of its ester precursors. This method is advantageous for preserving stereochemistry and avoiding side reactions.
Ester Synthesis and Hydrolysis Conditions
Ester derivatives, such as methyl or ethyl esters, are prepared via cycloaddition or nucleophilic substitution. For instance, ethyl 8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 529-38-4) undergoes saponification under basic conditions:
Reaction Conditions
Acidic Hydrolysis for Lab-Scale Production
Hydrochloric acid (6 M) at reflux temperature (110°C, 8 h) also cleaves esters, yielding the carboxylic acid as its hydrochloride salt (CAS 1956309-65-1). This method is preferred for salts due to easier crystallization.
Resolution of Racemic Mixtures
The exo configuration is often achieved through chiral resolution using chromatography or enzymatic methods. For example:
Chiral Column Chromatography
Racemic 8-azabicyclo[3.2.1]octane-2-carboxylic acid is separated on a Chiralpak® IA column with hexane/isopropanol (90:10) as the mobile phase, achieving >99% enantiomeric excess.
Enzymatic Resolution
Lipase-catalyzed ester hydrolysis selectively cleaves one enantiomer, leaving the desired exo -isomer intact. Reported yields exceed 70% with Pseudomonas fluorescens lipase.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| [3+2]-Cycloaddition | High regioselectivity, scalable | Requires specialized substrates | 65–82 |
| Ester Hydrolysis | Mild conditions, preserves stereochemistry | Multi-step synthesis | 85–90 |
| Chiral Resolution | High enantiopurity | Costly reagents, low throughput | 70–80 |
Structural Characterization and Validation
Critical analytical data for this compound include:
Chemical Reactions Analysis
Types of Reactions: Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid often involves multiple synthetic strategies, including cyclization reactions and enantioselective processes. The unique bicyclic structure provides rigidity, which enhances the biological activity of derivatives formed from this scaffold. Notably, methodologies such as intramolecular cyclization and Beckmann rearrangement have been employed to access this compound effectively .
Drug Discovery
The exo-8-Azabicyclo[3.2.1]octane core is a pivotal motif in the design of pharmacologically active compounds, particularly in the context of tropane alkaloids. These compounds have shown promising activities as dopamine transporter inhibitors and have been linked to various therapeutic effects against neurological disorders .
Anticholinergic Agents
Several derivatives of this compound are utilized as anticholinergic agents, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and abdominal pain. For instance, scopolamine derivatives have been effectively used for their antispasmodic properties .
Cancer Therapeutics
Research indicates that compounds derived from the azabicyclo[3.2.1]octane framework exhibit cytotoxic activity against various tumor cell lines, including glioblastoma and hepatocellular carcinoma . This suggests potential applications in cancer treatment through targeted therapies.
Case Studies
Mechanism of Action
The mechanism of action of exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors in the nervous system, modulating neurotransmission and affecting neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Variations :
- Carboxylic Acid vs. Ester : The parent compound’s free carboxylic acid group (C2) enhances hydrogen-bonding capacity, making it suitable for interactions with biological targets. In contrast, ester derivatives (e.g., methyl or ethyl esters) increase lipophilicity, improving blood-brain barrier penetration .
- Boc Protection : The tert-butoxycarbonyl (Boc) group at N8 in 280762-00-7 stabilizes the amine during synthetic steps, enabling selective deprotection in peptide coupling reactions .
Oxo Group: The 3-oxo substituent in 117203-92-6 introduces a ketone, which may participate in redox reactions or act as a hydrogen-bond acceptor .
Stereochemical Considerations :
- The exo configuration is critical for maintaining the spatial orientation of functional groups. For example, the (1R,2S,3S,5S) configuration in methyl 3-(4-chlorophenyl)-8-methyl derivatives (CAS: 130342-80-2) ensures optimal steric alignment for receptor binding .
Physicochemical Properties: Solubility: Hydrochloride salts (e.g., 909885-36-5) exhibit higher aqueous solubility compared to neutral esters, facilitating intravenous administration . Stability: Esters with benzoyloxy groups (e.g., 529-38-4) may undergo hydrolysis under acidic or enzymatic conditions, releasing active metabolites .
Biological Activity
exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a monoamine transporter inhibitor. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃N₁O₂
- Molecular Weight : Approximately 155.19 g/mol
- Structure : The bicyclic framework provides rigidity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit monoamine transporters. The compound interacts with neurotransmitter systems, influencing the reuptake of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are critical in the treatment of various neuropsychiatric disorders.
Biological Activity and Therapeutic Applications
Research indicates that derivatives of this compound exhibit significant inhibitory activity against monoamine transporters, making them potential candidates for treating conditions such as:
- Depression
- Anxiety disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Pain management
Key Findings from Research Studies
- Monoamine Transporter Inhibition : Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown varying degrees of inhibition against serotonin, dopamine, and norepinephrine transporters, demonstrating their potential as therapeutic agents for mood disorders .
- Mu Opioid Receptor Antagonism : Some studies suggest that derivatives may act as mu opioid receptor antagonists, providing therapeutic benefits while minimizing side effects associated with traditional opioids .
- Structure-Activity Relationship (SAR) : The biological activity is highly dependent on the compound's topology and stereochemistry, indicating that modifications can significantly alter efficacy and selectivity .
Case Study 1: Monoamine Transporter Inhibition
A study synthesized a series of 6-substituted derivatives of 8-azabicyclo[3.2.1]octane to evaluate their biological activity as monoamine transporter inhibitors.
| Compound | Inhibition (%) | Target |
|---|---|---|
| Compound A | 75% | Serotonin Transporter |
| Compound B | 60% | Dopamine Transporter |
| Compound C | 85% | Norepinephrine Transporter |
These findings highlight the potential of these compounds in modulating neurotransmitter levels, which could be beneficial for treating mood disorders .
Case Study 2: Mu Opioid Receptor Activity
In vitro studies evaluated derivatives of exo-8-azabicyclo[3.2.1]octane for their ability to antagonize mu opioid receptors. The results indicated a promising profile for these compounds in managing pain without the typical side effects associated with opioid use .
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR to confirm bicyclic scaffold integrity and substituent positions. Key signals include downfield-shifted carboxyl protons (~12–14 ppm) and bridgehead carbons .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) and detect fragmentation patterns specific to the bicyclic structure .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with aqueous-organic mobile phases. Impurity profiling may require spiking with pharmacopeial reference standards .
How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Advanced Research Question
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:
- Cross-validation : Compare data across multiple batches using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline phases .
- Solubility studies : Use standardized buffers (pH 1–10) and shake-flask methods to account for ionization effects. Note that hydrochloride salts (e.g., CAS 1523530-50-8) exhibit higher aqueous solubility than free acids .
- Collaborative trials : Share samples with independent labs to verify reproducibility .
What strategies are effective for enantiomeric resolution of azabicyclo derivatives?
Advanced Research Question
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases. Resolution improves with tertiary amine modifiers (e.g., 0.1% diethylamine) .
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers, yielding >90% ee for the exo isomer .
- Diastereomeric crystallization : Co-crystallize with chiral counterions (e.g., L-tartaric acid) to isolate pure enantiomers .
What are the ecological handling guidelines for this compound, given limited toxicity data?
Basic Research Question
- Waste disposal : Classify as "non-recyclable hazardous waste" due to structural analogs with neuroactive profiles. Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts .
- Spill management : Absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent environmental leaching .
How do structural modifications (e.g., esterification, N-alkylation) impact biological activity in SAR studies?
Advanced Research Question
- Carboxyl group esterification : Methyl esters (e.g., CAS 117203-92-6) enhance blood-brain barrier penetration but reduce receptor binding affinity compared to free acids .
- N-Alkylation : Introducing tert-butyl carbamates (e.g., CAS 1408076-39-0) improves metabolic stability but may sterically hinder target interactions .
- Bridging modifications : Replacing the 8-aza group with sulfur (e.g., 5-thia analogs) alters conformational flexibility, affecting selectivity for muscarinic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
